4-Hydroxy-2',4',6'-trichlorobiphenyl 4-Hydroxy-2',4',6'-trichlorobiphenyl 2,4,6-Trichloro-4'-biphenylol is a member of biphenyls and a trichlorobenzene.
Brand Name: Vulcanchem
CAS No.: 14962-28-8
VCID: VC1573453
InChI: InChI=1S/C12H7Cl3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H
SMILES: C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O
Molecular Formula: C12H7Cl3O
Molecular Weight: 273.5 g/mol

4-Hydroxy-2',4',6'-trichlorobiphenyl

CAS No.: 14962-28-8

Cat. No.: VC1573453

Molecular Formula: C12H7Cl3O

Molecular Weight: 273.5 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-2',4',6'-trichlorobiphenyl - 14962-28-8

Specification

CAS No. 14962-28-8
Molecular Formula C12H7Cl3O
Molecular Weight 273.5 g/mol
IUPAC Name 4-(2,4,6-trichlorophenyl)phenol
Standard InChI InChI=1S/C12H7Cl3O/c13-8-5-10(14)12(11(15)6-8)7-1-3-9(16)4-2-7/h1-6,16H
Standard InChI Key LTQJFLVGNGVJCX-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O

Introduction

Chemical Structure and Identification

4-Hydroxy-2',4',6'-trichlorobiphenyl (CAS Number: 14962-28-8) belongs to the class of hydroxylated polychlorinated biphenyls (OH-PCBs). Its structure consists of two connected phenyl rings (biphenyl) with a hydroxyl group at the para (4') position on one ring and three chlorine atoms at positions 2', 4', and 6' on the other ring . This compound represents an important metabolite in PCB degradation pathways, formed through hydroxylation of the parent PCB compound.

The molecular formula of this compound is C₁₂H₇Cl₃O with an exact mass of 271.956 daltons . The structural formula can be represented as C1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O in linear notation . The presence of both hydrophobic (chlorinated) and hydrophilic (hydroxyl) moieties gives this compound unique physicochemical properties that influence its environmental fate and biological interactions.

Nomenclature and Identifiers

The compound has several identifying names and codes in chemical databases:

Identifier TypeValue
CAS Number14962-28-8
Chemical Name4-Hydroxy-2',4',6'-trichlorobiphenyl
Alternative Name2,4,6-trichloro-4'-biphenylol
Molecular FormulaC₁₂H₇Cl₃O
SMILES NotationC1=CC(=CC=C1C2=C(C=C(C=C2Cl)Cl)Cl)O

This systematic identification is crucial for regulatory tracking and scientific communication about the compound .

Physical and Chemical Properties

4-Hydroxy-2',4',6'-trichlorobiphenyl exhibits physical and chemical properties typical of hydroxylated PCBs but with specific characteristics influenced by its chlorination pattern. Understanding these properties is essential for predicting its environmental behavior and biological interactions.

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and environmental transport.

PropertyValueReference
Molecular Weight273.542 g/mol
Density1.447 g/cm³
Boiling Point356.1°C at 760 mmHg
Flash Point169.1°C
Exact Mass271.956 daltons
Physical StateSolid at room temperature

Chemical Properties

The chemical reactivity of 4-Hydroxy-2',4',6'-trichlorobiphenyl is influenced by both its hydroxyl group and chlorine substituents. The hydroxyl group can participate in hydrogen bonding and undergo oxidation or conjugation reactions, while the chlorine atoms contribute to the compound's stability and lipophilicity.

PropertyValueReference
LogP (Octanol-Water Partition Coefficient)5.01940
PSA (Polar Surface Area)20.23000
Vapor Pressure1.46E-05 mmHg at 25°C
Index of Refraction1.631

The high LogP value (5.01940) indicates significant lipophilicity, suggesting potential for bioaccumulation in fatty tissues and limited water solubility . This property has important implications for its environmental persistence and ability to cross biological membranes.

Environmental Fate and Behavior

Persistence and Degradation

Based on its structure and properties, 4-Hydroxy-2',4',6'-trichlorobiphenyl is expected to be resistant to hydrolysis due to the absence of hydrolyzable functional groups. The three chlorine substituents contribute to its environmental persistence, making biological and photolytic degradation the most likely natural attenuation processes. The extremely low vapor pressure (1.46E-05 mmHg at 25°C) indicates limited volatilization from water or soil surfaces .

Biological Activities and Toxicological Implications

Research indicates that 4-Hydroxy-2',4',6'-trichlorobiphenyl exhibits significant biological activity, particularly as an endocrine-disrupting compound. Limited studies have shown important toxicological effects that warrant careful consideration.

Estrogenic Activity

One of the most significant biological properties of 4-Hydroxy-2',4',6'-trichlorobiphenyl is its estrogenic activity. Research has demonstrated that this compound is estrogenic in rainbow trout, suggesting its potential as an endocrine disruptor in aquatic organisms . The mechanism likely involves interaction with estrogen receptors, potentially disrupting normal hormonal functions.

Analytical TechniqueApplicationAdvantages
GC-MS (Gas Chromatography-Mass Spectrometry)Quantification in environmental samplesHigh sensitivity and selectivity
HPLC (High-Performance Liquid Chromatography)Analysis in biological matricesGood for thermally unstable compounds
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)Trace-level detectionEnhanced sensitivity and specificity

Research indicates that bioassay-directed fractionation can also be used to identify fractions containing estrogenic compounds like 4-Hydroxy-2',4',6'-trichlorobiphenyl .

Research Applications and Significance

The study of 4-Hydroxy-2',4',6'-trichlorobiphenyl has several important research applications across different scientific disciplines.

Environmental Monitoring

As a potential endocrine disruptor, this compound is relevant to environmental monitoring programs, particularly in aquatic ecosystems. Its detection in environmental samples can serve as an indicator of PCB contamination and metabolism . The compound's estrogenic properties make it particularly important in assessing ecological risks to fish populations and other aquatic organisms.

Toxicological Research

In toxicological studies, 4-Hydroxy-2',4',6'-trichlorobiphenyl serves as a model compound for understanding the mechanisms of action of hydroxylated PCBs. Research on its estrogenic effects in rainbow trout provides insights into how structural modifications of PCBs influence their biological activities . This information is valuable for predicting the toxicological properties of other related compounds.

Regulatory Status and Environmental Concerns

The estrogenic activity demonstrated in rainbow trout raises significant environmental concerns, particularly regarding potential impacts on aquatic ecosystems . Even at low concentrations, endocrine-disrupting compounds can affect reproduction, development, and population dynamics of sensitive species.

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